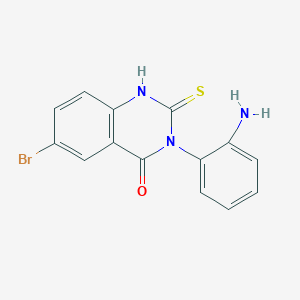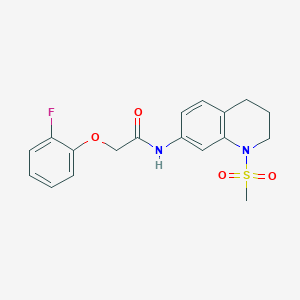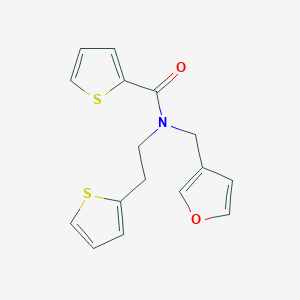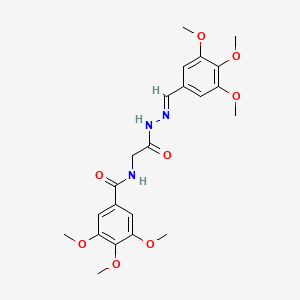
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The presence of an amino group (NH2) on the phenyl ring, a bromo group (Br), and a sulfanylidene group (=S) on the quinazolinone core could potentially influence the chemical properties and biological activities of this molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from readily available starting materials. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a bromine atom at the 6-position, a sulfanylidene group at the 2-position, and a 2-aminophenyl group at the 3-position . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the quinazolinone core.Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the sulfanylidene group could potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and sulfanylidene groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally.科学的研究の応用
Antibacterial and Antifungal Properties
One study detailed the synthesis and microbial evaluation of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which included derivatives related to 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as microbial agents. The study emphasized the remarkable antibacterial and antifungal activities of some compounds, underscoring the chemical's promise in developing new antimicrobial agents (N. Patel, V. Patel, H. Patel, Faiyazalam M. Shaikh, & J. Patel, 2010).
Anticancer Activity
Another significant area of research is the compound's anticancer potential. A study synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, which showed that one of the compounds exhibited significant anticancer activity against specific cell lines. This finding suggests that derivatives of 3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one may serve as valuable scaffolds in the development of new anticancer drugs (M. Nowak et al., 2015).
Antiviral Activities
The compound's derivatives have also been evaluated for their antiviral activities, with a focus on respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and showed promising antiviral properties against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of these compounds in antiviral drug development (P. Selvam et al., 2007).
Anticonvulsant and Antidepressant Effects
Research into the neurological applications of quinazolin-4(3H)-one derivatives, including those related to the compound , has identified potential anticonvulsant and antidepressant agents. A study synthesized a series of novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, finding compounds with significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the compound's derivatives could be further explored for neurological disorder treatments (V. Alagarsamy et al., 2012).
Safety And Hazards
将来の方向性
Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be a potential candidate for further study in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its structure for improved activity and selectivity, and evaluating its safety and efficacy in preclinical and clinical studies .
特性
IUPAC Name |
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-8-5-6-11-9(7-8)13(19)18(14(20)17-11)12-4-2-1-3-10(12)16/h1-7H,16H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBPHNCMVYMMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)